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Abstract

This guide provides an in-depth technical overview of 2-(2-Methoxyphenoxy)benzoic acid
(CAS No: 21905-73-7), a versatile diaryl ether and carboxylic acid derivative. With a molecular
formula of C14H1204 and a molecular weight of 244.24 g/mol , this compound serves as a
pivotal intermediate in the synthesis of complex organic molecules, particularly in the
pharmaceutical and agrochemical sectors. This document details a robust synthetic protocol
based on the Ullmann condensation, provides a thorough guide to its structural
characterization using modern spectroscopic techniques, and explores its applications, with a
focus on its role as a precursor to pharmacologically active xanthone derivatives.

Introduction and Chemical Identity

2-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a
methoxy-substituted phenoxy group at the ortho position to the carboxyl function. This
structural arrangement imparts unique reactivity and solubility characteristics, making it a
valuable building block in organic synthesis.[1] Its IUPAC name is definitively 2-(2-
methoxyphenoxy)benzoic acid. The molecule consists of a benzoic acid core linked via an
ether bridge to a guaiacol (2-methoxyphenol) moiety.
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Table 1: Physicochemical Properties of 2-(2-Methoxyphenoxy)benzoic Acid

Property Value Reference(s)
IUPAC Name ai;:(iz-Methoxyphenoxy)benzoic

CAS Number 21905-73-7

Molecular Formula C14H1204

Molecular Weight 244.24 g/mol

Appearance Off-white crystalline solid [2]

Melting Point 114-120 °C [2]

COC1=CC=CC=C10C2=CC=
CC=C2C(=0)0

SMILES

Synthesis via Ullmann Condensation: A Mechanistic
Approach

The synthesis of diaryl ethers like 2-(2-Methoxyphenoxy)benzoic acid is most effectively
achieved through the Ullmann condensation, a copper-catalyzed nucleophilic aromatic
substitution reaction.[3][4] This method involves the coupling of an aryl halide with a phenol.
For the synthesis of the title compound, the logical precursors are a 2-halobenzoic acid (e.g., 2-
chlorobenzoic acid or 2-bromobenzoic acid) and guaiacol (2-methoxyphenol).

The choice of a copper catalyst is critical. While early Ullmann reactions required harsh
conditions with stoichiometric amounts of copper powder, modern protocols utilize catalytic
amounts of copper(l) salts, such as Cul or Cuz0, often enhanced by ligands that stabilize the
copper catalyst and accelerate the reaction.[1][5] The base, typically an alkali metal carbonate
like K2COs or Cs2COs, is essential for deprotonating the phenol, thereby generating the
phenoxide nucleophile required for the substitution.[1]

Experimental Protocol: Synthesis of 2-(2-
Methoxyphenoxy)benzoic Acid
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This protocol is adapted from a known procedure for a similar isomer and is based on
established Ullmann condensation principles.[6][7]

Materials:

2-Chlorobenzoic acid

e Guaiacol (2-methoxyphenol)

e Anhydrous Potassium Carbonate (K2CO3)
o Copper(l) lodide (Cul)

¢ Pyridine (as solvent or co-solvent)

o Hydrochloric Acid (HCI) for acidification

o Sodium Hydroxide (NaOH) for extraction
 Diethyl ether or Ethyl acetate for extraction
o Deionized water

Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, combine 2-chlorobenzoic acid (1.0 eq), guaiacol (2.0 eq), anhydrous K2COs (2.0 eq),
and a catalytic amount of Cul (e.g., 10 mol%).

o Causality: Using an excess of the phenol component (guaiacol) and the base helps to
drive the reaction to completion. K2COs deprotonates the guaiacol to form the potassium
guaiacolate, the active nucleophile.

e Solvent and Reflux: Add a high-boiling polar aprotic solvent like pyridine or DMF. Heat the
mixture to reflux (typically 120-160 °C) and maintain for 2-4 hours. The reaction progress can
be monitored by Thin Layer Chromatography (TLC).
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o Causality: The copper(l) catalyst facilitates the coupling of the aryl halide with the
phenoxide. The catalytic cycle is believed to involve the oxidative addition of the aryl
halide to the Cu(l) species, followed by reaction with the phenoxide and reductive
elimination of the diaryl ether product.[8]

Work-up and Extraction: After cooling, dilute the reaction mixture with water and basify with a
NaOH solution to ensure the product is in its carboxylate salt form, which is soluble in the
agueous phase. Extract the mixture with diethyl ether to remove unreacted guaiacol and
other organic impurities.

Acidification and Precipitation: Acidify the aqueous layer with concentrated HCI until the pH
is approximately 2. The desired product, 2-(2-Methoxyphenoxy)benzoic acid, will
precipitate as a solid.

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a
suitable solvent system (e.g., ethanol/water) will yield the purified product.

Reactants & Catalyst

2-Chlorobenzoic Acid @ K2CO3

Process

Reaction Mixture

Precipitation

y
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Caption: Ullmann condensation workflow for synthesis.

Spectroscopic Characterization

Accurate structural elucidation is paramount. The following sections detail the expected
spectroscopic signatures for 2-(2-Methoxyphenoxy)benzoic acid, drawing parallels with the
well-characterized spectra of its constituent parts, 2-methoxybenzoic acid and guaiacol.[9][10]

'H NMR Spectroscopy

The *H NMR spectrum provides a detailed map of the proton environment.

Table 2: Predicted *H NMR Chemical Shifts (in CDCls, relative to TMS)
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Proton
Assignment

Predicted o
(ppm)

Multiplicity Integration Notes

Carboxylic Acid
(-COOH)

~10.5-13.0

Position is
concentration-
) dependent and
Broad Singlet 1H _
proton is
exchangeable

with D20.

Benzoic Acid

Ring Protons

~6.8-8.2

Complex splitting
pattern due to
ortho, meta, and
Multiplets 4H para couplings.
The proton ortho
to the carboxyl
group will be the

most downfield.

Phenoxy Ring
Protons

~6.9-7.2

Signals will be in
the aromatic
region,

Multiplets 4H influenced by the
electron-donating
methoxy and

ether groups.

Methoxy (-OCHs)

~3.8-3.9

Characteristic

singlet for a
Singlet 3H methoxy group

attached to an

aromatic ring.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the carbon framework of the molecule.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCIs)
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Carbon Assignment

Predicted & (ppm)

Notes

The carbonyl carbon is

Carboxylic Acid (C=0) ~168 - 173 o )
significantly deshielded.
Carbons directly attached to
Aromatic C-O (Ether) ~145 - 160 the ether oxygen are
downfield.
) Carbon bearing the methoxy
Aromatic C-OCHs ~147 - 150
group.
Carbons with no attached
Quaternary Aromatic Carbons ~120- 135 protons (e.g., C-COOH and C-
OAI).
A total of 8 signals are
Aromatic CH ~110- 135 expected for the aromatic CH
carbons.
Typical chemical shift for a
Methoxy (-OCHs) ~55 - 57

methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 4: Key IR Absorption Bands
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Functional Group Wavenumber (cm—?)

Appearance

O-H Stretch (Carboxylic Acid) 2500 - 3300

Very broad, characteristic of H-
bonded dimers.[11]

C-H Stretch (Aromatic) 3000 - 3100

Sharp, medium intensity.

C=0 Stretch (Carboxylic Acid) 1680 - 1710

Strong, sharp absorption.[11]

C=C Stretch (Aromatic) 1450 - 1600

Multiple medium to strong

bands.

C-O Stretch (Aryl Ether & Acid) 1210 - 1320

Strong, characteristic of the Ar-
O-Ar and Ar-COOH bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Under Electron lonization (EIl), the molecular ion peak (M*) would be observed at m/z = 244.

Key fragmentation pathways would likely involve the loss of -OH (m/z 227), -COOH (m/z 199),

and cleavage of the ether bond.
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2-(2-Methoxyphenoxy)
benzoic acid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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